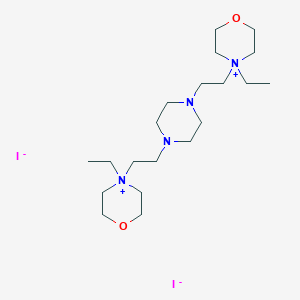

Morpholinium, 4,4'-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Morpholinium, 4,4'-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) is a chemical compound that has been widely used in scientific research. This compound is also known as M2BIO and is a cationic surfactant that is commonly used in biochemical and physiological experiments.

Mecanismo De Acción

M2BIO is a cationic surfactant that interacts with negatively charged molecules such as proteins and nucleic acids. It forms complexes with these molecules, which can then be solubilized in aqueous solutions. The positive charge of M2BIO allows it to interact with negatively charged cell membranes, facilitating the uptake of DNA and other molecules into cells.

Biochemical and Physiological Effects

M2BIO has been shown to have low toxicity and is generally well-tolerated in laboratory animals. It has been used in a variety of in vitro and in vivo experiments to study the effects of various molecules on cells and tissues. M2BIO has been shown to enhance the transfection efficiency of DNA and RNA in mammalian cells. It has also been used to prepare liposomes for drug delivery, which have been shown to be effective in treating cancer and other diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using M2BIO in lab experiments is its ability to solubilize and stabilize proteins and nucleic acids in solution. It is also an effective transfection reagent for gene delivery in mammalian cells. However, M2BIO does have some limitations. It can be expensive to synthesize and may not be readily available in some laboratories. In addition, it may not be suitable for all types of experiments, as its positive charge can interfere with certain assays.

Direcciones Futuras

There are many future directions for the use of M2BIO in scientific research. One area of interest is the development of new lipid-based delivery systems for drug delivery. M2BIO has been used to prepare liposomes, but new formulations may be developed that are more effective for treating specific diseases. Another area of interest is the use of M2BIO in the preparation of gold nanoparticles for use in biomedical applications. Gold nanoparticles have many potential uses in imaging and drug delivery, and M2BIO may play a role in their preparation. Finally, M2BIO may be used in the development of new transfection reagents for gene delivery in mammalian cells. New formulations may be developed that are more effective and less toxic than current methods.

Métodos De Síntesis

M2BIO can be synthesized by reacting 1,4-piperazinediethanol with morpholine in the presence of triethylamine. The resulting product is then reacted with ethyl iodide in the presence of potassium carbonate to obtain M2BIO. The synthesis of M2BIO is a multi-step process that requires careful attention to detail to obtain a high yield of the desired product.

Aplicaciones Científicas De Investigación

M2BIO has been widely used in scientific research as a cationic surfactant. It is commonly used to solubilize and stabilize proteins and nucleic acids in solution. M2BIO is also used to prepare liposomes and other lipid-based delivery systems for drug delivery. It is an effective transfection reagent for gene delivery in mammalian cells. M2BIO has also been used in the preparation of gold nanoparticles for use in biomedical applications.

Propiedades

Número CAS |

111530-29-1 |

|---|---|

Fórmula molecular |

C20H42I2N4O2 |

Peso molecular |

624.4 g/mol |

Nombre IUPAC |

4-ethyl-4-[2-[4-[2-(4-ethylmorpholin-4-ium-4-yl)ethyl]piperazin-1-yl]ethyl]morpholin-4-ium;diiodide |

InChI |

InChI=1S/C20H42N4O2.2HI/c1-3-23(13-17-25-18-14-23)11-9-21-5-7-22(8-6-21)10-12-24(4-2)15-19-26-20-16-24;;/h3-20H2,1-2H3;2*1H/q+2;;/p-2 |

Clave InChI |

CWXIOJYYRQZVNO-UHFFFAOYSA-L |

SMILES |

CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-] |

SMILES canónico |

CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-] |

Sinónimos |

4-ethyl-4-[2-[4-[2-(4-ethyl-1-oxa-4-azoniacyclohex-4-yl)ethyl]piperazi n-1-yl]ethyl]-1-oxa-4-azoniacyclohexane diiodide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)